molecular formula C7H6ClI B038409 3-Chloro-4-iodotoluene CAS No. 116632-42-9

3-Chloro-4-iodotoluene

Cat. No.: B038409
CAS No.: 116632-42-9
M. Wt: 252.48 g/mol
InChI Key: IFXSHBHXDHPWEO-UHFFFAOYSA-N
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Description

3-Chloro-4-iodotoluene (CAS 116632-42-9) is a halogenated aromatic compound with the molecular formula C₇H₆ClI and a molecular weight of 252.48 g/mol. It consists of a toluene backbone substituted with a chlorine atom at the 3-position and an iodine atom at the 4-position relative to the methyl group. This compound is commercially available in purities ≥98% and is typically supplied in quantities ranging from 1g to 500g .

Halogenated toluenes like this compound are critical intermediates in organic synthesis, particularly in Suzuki-Miyaura or Ullmann-type cross-coupling reactions, where the iodine atom serves as a reactive site for bond formation . The presence of both chlorine and iodine substituents enhances its utility in pharmaceuticals, agrochemicals, and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-iodotoluene can be synthesized through various methods. One common synthetic route involves the iodination of 3-chlorotoluene. This process typically uses iodine and an oxidizing agent such as potassium iodate or sodium iodate in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the iodine atom onto the chlorotoluene substrate .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-iodotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthetic Chemistry Applications

3-Chloro-4-iodotoluene serves as a crucial intermediate in the synthesis of various organic compounds. Its halogenated structure allows for diverse chemical transformations, facilitating the creation of more complex molecules.

1.1 Formation of Substituted Fluorenes

One notable application is in the palladium-catalyzed synthesis of substituted fluorenes. Research has demonstrated that this compound can undergo domino reactions with hindered Grignard reagents to yield substituted fluorenes in high yields (approximately 85:15 ratio of isomers) . This method highlights the compound's utility in creating valuable building blocks for pharmaceuticals and materials.

1.2 Hypervalent Iodine Chemistry

The compound is also relevant in the context of hypervalent iodine chemistry, where it can be utilized as a precursor for various iodine(III) reagents. These reagents are known for their effectiveness in oxidations and halogenations, making this compound a potential candidate for developing new synthetic methodologies .

Catalytic Applications

The catalytic properties of this compound are significant in organic synthesis. Its ability to participate in palladium-catalyzed reactions enhances the efficiency and selectivity of chemical transformations.

2.1 Palladium-Catalyzed Reactions

The compound has been employed in palladium-catalyzed cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. Studies indicate that using this compound as a substrate can lead to improved reaction conditions and product yields when combined with various ligands and organometallic reagents . This aspect is crucial for developing new synthetic routes in medicinal chemistry.

2.2 Metal Nanoparticle Catalysis

Recent advancements have also explored the use of metal nanoparticles in conjunction with this compound for drug discovery applications. The compound's reactivity with different metal catalysts shows promise for enhancing reaction rates and selectivity .

Material Science Applications

Beyond organic synthesis, this compound finds applications in material science, particularly in developing functional materials.

3.1 Polymerization Initiators

Iodonium salts derived from this compound can act as initiators for polymerization processes. This property is valuable in producing polymers with specific functionalities and properties . The potential for using these materials in coatings and adhesives is an area of ongoing research.

3.2 Photovoltaic Applications

The compound's derivatives have been investigated for use in dye-sensitized solar cells, where they contribute to the efficiency of light absorption and energy conversion processes . This application underscores the importance of halogenated compounds in renewable energy technologies.

Case Studies and Research Findings

Application AreaDescriptionKey Findings/Results
Synthetic Chemistry Synthesis of substituted fluorenes via Pd-catalyzed reactionsHigh yields (85:15 ratio) achieved with Grignard reagents
Catalytic Applications Palladium-catalyzed cross-coupling reactionsImproved yields and selectivity with various substrates
Material Science Use as polymerization initiatorsEffective initiators leading to functional polymers
Photovoltaic Applications Investigated for dye-sensitized solar cellsEnhanced light absorption properties

Mechanism of Action

The mechanism of action of 3-chloro-4-iodotoluene involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methyl group is targeted by oxidizing agents to form carboxylic acids or aldehydes .

Comparison with Similar Compounds

Structural and Substituent Position Analysis

The reactivity and applications of halogenated toluenes depend on the positions and types of substituents. Below is a comparative analysis of 3-Chloro-4-iodotoluene and structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Purity Key Features
This compound 116632-42-9 C₇H₆ClI 252.48 Cl (3), I (4) ≥98% High reactivity due to iodine; meta-chloro enhances steric effects
2-Chloro-4-iodotoluene 83846-48-4 C₇H₆ClI 252.48 Cl (2), I (4) N/A Ortho-chloro may increase steric hindrance, reducing reactivity
2-Chloro-5-iodotoluene 116632-41-8 C₇H₆ClI 252.48 Cl (2), I (5) 98% Para-iodo and meta-chloro create electronic asymmetry
3-Bromo-4-fluoro-2-iodotoluene 1807192-99-9 C₇H₅BrFI 314.92 Br (3), F (4), I (2) N/A Triple halogenation increases molecular weight and complexity
3-Chloro-2-fluoro-4-iodoaniline 874840-61-6 C₆H₄ClFIN 271.46 Cl (3), F (2), I (4), NH₂ (1) N/A Amino group enables nucleophilic reactions; fluorine enhances stability

Electronic and Steric Effects

  • Substituent Position :
    • Para-iodo (as in this compound) facilitates coupling reactions due to reduced steric hindrance compared to ortho-substituted analogs.
    • Meta-chloro (this compound) provides moderate electronic deactivation, directing further substitutions to specific ring positions .
  • Halogen Type :
    • Iodine’s large atomic radius and low bond dissociation energy make it superior to bromine or chlorine in oxidative addition reactions.

Commercial Availability

This compound is supplied by BLDpharm and Otto Chemie Pvt Ltd , with flexible packaging options . In contrast, analogs like 3-Bromo-4-fluoro-2-iodotoluene are less commonly available, reflecting niche applications .

Biological Activity

3-Chloro-4-iodotoluene (C7H6ClI) is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, summarizing relevant studies, safety profiles, and potential therapeutic applications.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC7H6ClI
Molar Mass253.47 g/mol
Density1.9011 g/cm³
Melting Point65-70 °C
Boiling Point312.8 °C (predicted)
Flash Point143 °C
AppearanceWhite to beige solid

The compound exhibits light sensitivity and is classified as an irritant, posing risks upon inhalation or contact with skin .

Antimicrobial Properties

Research indicates that halogenated toluenes, including this compound, possess antimicrobial properties. A study demonstrated that compounds with halogen substitutions can disrupt microbial membranes, leading to increased permeability and cell death. These findings suggest potential applications in developing antimicrobial agents .

Cytotoxicity and Anticancer Activity

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have indicated that this compound can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could have significant implications for pharmacokinetics and drug interactions .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various halogenated compounds, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of some commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Apoptosis Induction in Cancer Cells

A research team investigated the effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases. These results underscore its potential for further development in cancer therapy.

Safety Profile

Despite its promising biological activities, safety considerations are paramount when handling this compound. The compound is classified with risk codes indicating irritation to eyes, skin, and respiratory systems. Proper protective measures should be taken during handling to mitigate exposure risks .

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for 3-chloro-4-iodotoluene, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via sequential halogenation of toluene derivatives. A common approach involves iodination of 3-chlorotoluene using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) under controlled temperature (40–60°C) . Characterization should include 1H/13C NMR to confirm substitution patterns (e.g., aromatic proton splitting) and GC-MS for purity assessment (>98% by area normalization). Elemental analysis (C, H, Cl, I) and melting point determination further validate identity .

Q. How should researchers handle discrepancies in spectroscopic data during characterization?

  • Methodological Answer : Contradictions in NMR or mass spectra may arise from impurities (e.g., residual solvents) or structural isomers. Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound. Cross-validate with HPLC (C18 column, UV detection) and FT-IR to confirm functional groups. If ambiguity persists, compare data with literature values for analogous chloro-iodo aromatics .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : this compound is light- and moisture-sensitive. Store in amber vials under inert gas (N₂/Ar) at –20°C. Periodically assess stability via TLC or NMR; degradation products (e.g., dehalogenated species) appear as new peaks at δ 6.5–7.5 ppm in 1H NMR .

Advanced Research Questions

Q. How do the electronic effects of chloro and iodo substituents influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The iodo group acts as a superior leaving group in Suzuki-Miyaura couplings, while the chloro group directs electrophilic substitution. To study regioselectivity:

  • Design Pd-catalyzed reactions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) with boronic acids.

  • Analyze coupling sites via X-ray crystallography or NOESY NMR .

  • Computational studies (DFT) can predict activation barriers for competing pathways .

    Reaction ConditionMajor Product (Yield)Selectivity Driver
    Pd(OAc)₂, SPhos, K₃PO₄, dioxaneBiaryl (78%)Iodo group participation
    CuI, L-proline, DMSOChloro-retained (62%)Ortho-directing chloro effect

Q. What strategies optimize catalytic systems for Ullmann-type couplings involving this compound?

  • Methodological Answer : Screen ligands (e.g., phenanthroline, BINOL) and solvents (DMAc, NMP) to enhance Cu/Pd catalyst efficiency. Monitor reaction progress via in-situ IR for intermediate detection. Use Arrhenius plots to determine activation energy and optimize temperature (80–120°C). High-throughput experimentation (HTE) with microwaves can accelerate condition screening .

Q. How can researchers resolve structural ambiguities between this compound and its isomers?

  • Methodological Answer : Employ 2D NMR techniques :

  • COSY identifies coupling between adjacent aromatic protons.
  • HSQC correlates 1H and 13C shifts to assign substituent positions.
  • XRD provides definitive crystallographic data. For mass spectrometry, observe isotopic patterns (Cl: M+2 ~32%, I: M+2 ~97%) to distinguish isomers .

Q. Data Contradiction and Analysis

Q. How should conflicting reactivity data in halogen-exchange reactions be addressed?

  • Methodological Answer : Divergent results (e.g., partial iodination) may stem from competing side reactions. Conduct kinetic studies (e.g., time-resolved NMR) to identify intermediates. Use control experiments with radical inhibitors (TEMPO) or varying stoichiometries to isolate mechanistic pathways. Statistical tools (e.g., ANOVA) validate reproducibility across trials .

Q. Experimental Design and Hypothesis Testing

Q. What frameworks support hypothesis-driven research on the compound’s photophysical properties?

  • Methodological Answer : Formulate hypotheses based on Hammett parameters (σ values: Cl = +0.23, I = +0.18) to predict electronic effects. Design UV-Vis and fluorescence assays in polar/aprotic solvents. Correlate emission spectra with computational TD-DFT results to validate excited-state behavior .

Properties

IUPAC Name

2-chloro-1-iodo-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClI/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXSHBHXDHPWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373975
Record name 3-Chloro-4-iodotoluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116632-42-9
Record name 2-Chloro-1-iodo-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116632-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-iodotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116632-42-9
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Synthesis routes and methods I

Procedure details

250 ml of concentrated hydrochloric acid and 75 g of 4-amino-3-chlorotoluene (0.53 mol) are introduced onto 166 g of ice, and a solution of 40.3 g of sodium nitrite (0.583 mol) in 170 ml of water is then added dropwise at 0° C. After the solution has been stirred for 15 minutes, it is filtered through glass wool, and the solution, which has been cooled to -2° C., is added dropwise to a solution, warmed to room temperature, of 455 g of potassium iodide (2.74 mol) in 11 of water together with a batch prepared analogously with 0.30 mol of 4-amino-3-chloro-toluene. After the reaction mixture has been stirred overnight, it is extracted three times with ether and the combined organic phases are washed twice with dilute sodium hydroxide solution, twice with dilute sodium bisulphite solution and with water. After drying over sodium sulphate, filtration and concentration, the residue of copper powder is distilled over a Vigreux column under 1 mm Hg. The fraction between 70° and 85° C. gives 149 g of a yellow oil [7% of theory, Rf =0.57 (hexane:ethyl acetate=9:1)].
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
166 g
Type
reactant
Reaction Step One
Quantity
40.3 g
Type
reactant
Reaction Step Two
Name
Quantity
170 mL
Type
solvent
Reaction Step Two
Quantity
455 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.3 mol
Type
reactant
Reaction Step Four
Yield
7%

Synthesis routes and methods II

Procedure details

A stirred mixture of 2-chloromethylaniline (25.00 g, 0.177 mol) and 36% hydrochloric acid is warmed gently to obtain a solution, then cooled to -5° C. and a solution of sodium nitrite (13.45 g, 0.195 mol) in water is added dropwise whilst maintaining the temperature at -5° C. The mixture is stirred at 0° C. for 30 minutes, 100 ml of cyclohexane is added and a solution of potassium iodide (58.77 g, 0.354 mol) in water is added dropwise at a temperature of between 0° and 5° C. The mixture is stirred at room temperature (overnight for convenience) and the product is extracted into ether (×2). The combined organic extracts are washed with sodium metabisulphite, 10% sodium hydroxide, water and dried (MgSO4). The solvent is in vacuo to yield 35.0 g (87%) off-white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.45 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
58.77 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
87%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

3-Chloro-4-iodotoluene
3-Chloro-4-iodotoluene
3-Chloro-4-iodotoluene
3-Chloro-4-iodotoluene
3-Chloro-4-iodotoluene
3-Chloro-4-iodotoluene

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